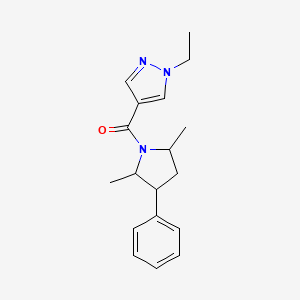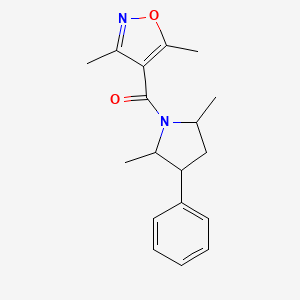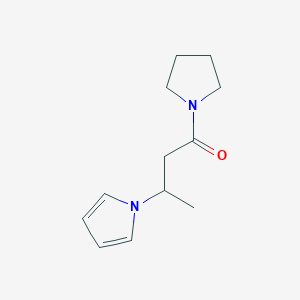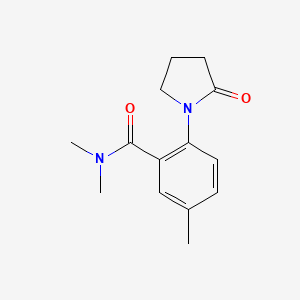
N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide: is an organic compound characterized by the presence of a phenyl group, a trifluoroethyl group, and an acetamide moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of aniline with 2,2,2-trifluoroethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Aniline reacts with 2,2,2-trifluoroethylamine in the presence of acetic anhydride.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Production of phenylethylamines.
Substitution: Generation of various substituted acetamides.
Aplicaciones Científicas De Investigación
N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
N-Phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(2,2,2-Trifluoroethyl)acetamide: Lacks the phenyl group, affecting its reactivity and applications.
N-Phenyl-N-methylacetamide: Contains a methyl group instead of a trifluoroethyl group, leading to variations in its chemical behavior.
Propiedades
IUPAC Name |
N-phenyl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-8(15)14(7-10(11,12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGKNWMCMYPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(F)(F)F)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
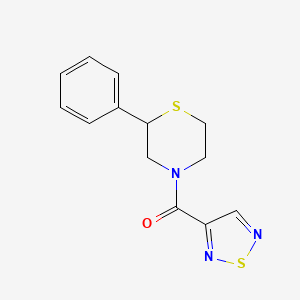
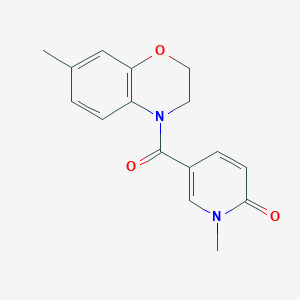
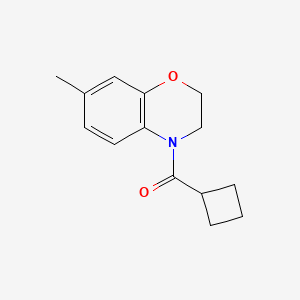
![3-[Methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]propanoic acid](/img/structure/B7621617.png)
![2-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]acetic acid](/img/structure/B7621621.png)
![1-[2-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7621623.png)
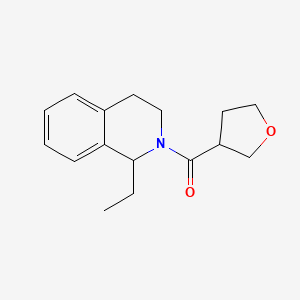
![N-cyclopropyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B7621641.png)
![3-Ethyl-1-[6-(trifluoromethyl)pyridazin-3-yl]azetidin-3-ol](/img/structure/B7621648.png)

